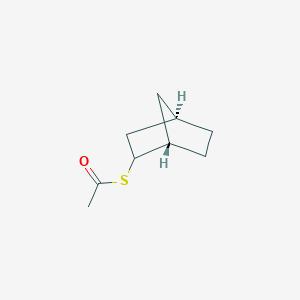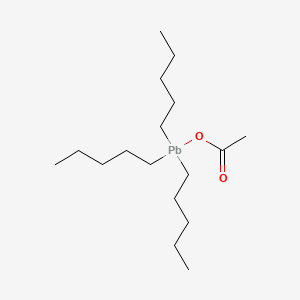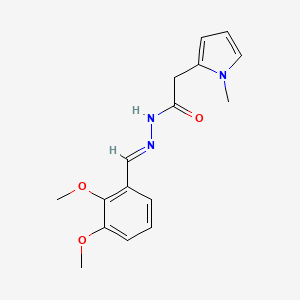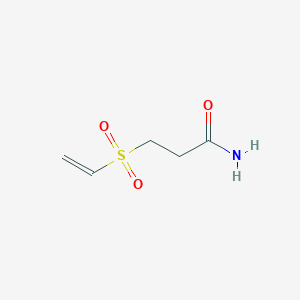
2-Norbornyl thiolacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Norbornyl thiolacetate is an organic compound with the molecular formula C9H14OS It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a thioacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Norbornyl thiolacetate can be synthesized through the reaction of norbornane derivatives with thioacetic acid. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. One common method involves the reaction of 2-norbornyl chloride with potassium thioacetate in the presence of a solvent such as acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Norbornyl thiolacetate undergoes various types of chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The thioacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted norbornane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Norbornyl thiolacetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling of biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-norbornyl thiolacetate involves the reactivity of the thioacetate group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the sulfur atom in the thioacetate group, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Norbornyl acetate: Similar structure but contains an acetate group instead of a thioacetate group.
2-Norbornyl methacrylate: Contains a methacrylate group, used in polymer chemistry.
2-Norbornyl p-tolyl sulfide: Contains a sulfide group, used in different chemical applications.
Uniqueness
2-Norbornyl thiolacetate is unique due to the presence of the thioacetate group, which imparts distinct reactivity and properties compared to other norbornane derivatives. This makes it valuable in specific synthetic applications and research studies involving sulfur chemistry.
Propiedades
Fórmula molecular |
C9H14OS |
|---|---|
Peso molecular |
170.27 g/mol |
Nombre IUPAC |
S-[(1S,4R)-2-bicyclo[2.2.1]heptanyl] ethanethioate |
InChI |
InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9?/m1/s1 |
Clave InChI |
AKEZPHRQPYDGQV-WGTSGOJVSA-N |
SMILES isomérico |
CC(=O)SC1C[C@@H]2CC[C@H]1C2 |
SMILES canónico |
CC(=O)SC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)






![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967476.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11967481.png)
